molecular formula C74H119N3O30 B12395828 DBCO-PEG24-NHS ester

DBCO-PEG24-NHS ester

Cat. No.: B12395828
M. Wt: 1530.7 g/mol
InChI Key: BGLMICCLAUJEEQ-UHFFFAOYSA-N
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Description

DBCO-PEG24-NHS ester is a compound used in click chemistry, a field of chemistry that involves the rapid and reliable joining of molecular components. This compound contains an NHS ester, which reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG24-NHS ester involves the reaction of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester reacts with the primary amines on the PEG chain to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG24-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, such as lysine residues or aminosilane-coated surfaces. The reactions typically occur under neutral or slightly basic conditions, with solvents like DMSO or DMF .

Major Products

The major products formed from the reactions of this compound are amide bonds, which are stable and covalent. These products are used in various bioconjugation applications, such as labeling and crosslinking of biomolecules .

Scientific Research Applications

DBCO-PEG24-NHS ester has a wide range of scientific research applications:

    Chemistry: Used in click chemistry for the rapid and reliable joining of molecular components.

    Biology: Employed in bioconjugation to label and crosslink biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in the development of antibody-drug conjugates and other targeted therapies.

    Industry: Applied in the production of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of DBCO-PEG24-NHS ester involves the reaction of the NHS ester with primary amines to form stable amide bonds. The DBCO moiety allows for copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition, which is highly efficient and specific. This mechanism enables the compound to be used in various bioconjugation applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C74H119N3O30

Molecular Weight

1530.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78)

InChI Key

BGLMICCLAUJEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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